3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid
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Overview
Description
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid is a derivative of alanine, a non-essential amino acid. This compound is often used in peptide synthesis and as a building block in various biochemical applications .
Mechanism of Action
Target of Action
It is known that this compound is an alanine derivative . Alanine is a non-essential amino acid that plays a key role in the glucose-alanine cycle between tissues and the liver. In amino acid metabolism, alanine is transaminated to pyruvate, which is a key intermediate in the metabolic pathway.
Mode of Action
As an alanine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
As an alanine derivative, it may influence various physiological activities, including the secretion of anabolic hormones, energy supply during exercise, and mental performance during stress-related tasks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid typically involves the protection of the amino group of alanine with the fluorenylmethoxycarbonyl (Fmoc) groupThe reaction conditions often include the use of organic solvents like dimethylformamide (DMF) and catalysts such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The purification process usually involves high-performance liquid chromatography (HPLC) to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its primary amine form.
Substitution: Nucleophilic substitution reactions can replace the Fmoc group with other protective groups or functional moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as trifluoroacetic acid (TFA) are used to remove the Fmoc group.
Major Products
The major products formed from these reactions include various derivatives of alanine, each with different functional groups that can be used in further chemical synthesis .
Scientific Research Applications
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of various biochemical products and as a standard in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-alanine: Another alanine derivative with similar protective properties.
Fmoc-leucine: A leucine derivative used in peptide synthesis.
Fmoc-valine: A valine derivative with similar applications in biochemistry.
Uniqueness
What sets 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid apart is its specific structure, which includes an isopropyl group at the alpha carbon. This unique feature makes it particularly useful in the synthesis of peptides with branched side chains, offering more versatility in designing complex peptide structures .
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-13(2)20(21(24)25)14(3)23-22(26)27-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,13-14,19-20H,12H2,1-3H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHBZIFNOWTQGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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